![molecular formula C16H18ClN3O3 B2573055 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide CAS No. 1171144-97-0](/img/structure/B2573055.png)
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
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Description
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have synthesized new derivatives of 1,3,4-oxadiazole, including compounds bearing the 5-chloro-2-methoxybenzohydrazide moiety, and evaluated their antimicrobial properties. These studies have demonstrated significant antibacterial and antifungal activities against tested strains, highlighting the potential of these compounds in therapeutic applications against microbial infections (Basavapatna N. Prasanna Kumar et al., 2013).
Pharmacological Effects on Benzodiazepine Receptors
Another area of research involved the design and synthesis of derivatives acting as agonists of benzodiazepine receptors. These compounds, designed with essential functional groups for receptor binding, have shown considerable anticonvulsant activity without impairing learning and memory in experimental conditions. This suggests the involvement of benzodiazepine receptors in the pharmacological properties of these novel compounds (M. Faizi et al., 2017).
Antimicrobial Screening of Thiazole Derivatives
The synthesis and antimicrobial screening of thiazole derivatives incorporating 5-chloro-2-methoxybenzamide have also been explored. These compounds showed promising therapeutic intervention potential for the treatment of bacterial and fungal infections, indicating the broad applicability of 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide derivatives in addressing microbial diseases (N. Desai et al., 2013).
Enzyme Inhibition Studies
Research on novel heterocyclic compounds derived from related chemical structures has included investigations into their inhibitory effects on enzymes such as lipase and α-glucosidase. These studies contribute to the understanding of how these compounds can be applied in medicinal chemistry for treating diseases associated with enzyme dysfunction (O. Bekircan et al., 2015).
properties
IUPAC Name |
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKIDEFEJRLISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide |
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